3,3-Dimethyltetrahydro-2H-thiopyran-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14OS |
|---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
3,3-dimethylthian-4-ol |
InChI |
InChI=1S/C7H14OS/c1-7(2)5-9-4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI Key |
ZRHZLWBHXNNIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCCC1O)C |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis of 3,3 Dimethyltetrahydro 2h Thiopyran 4 Ol
Conformational Preferences and Dynamics of the Tetrahydrothiopyran (B43164) Ring
The conformational analysis of the tetrahydrothiopyran ring in 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol is expected to be governed by the principles established for substituted cyclohexanes and other six-membered heterocycles.
Analysis of Chair Conformations and Ring Inversion Processes
The tetrahydrothiopyran ring typically adopts a chair conformation to minimize torsional and angle strain. For this compound, two chair conformers would be in equilibrium through a process of ring inversion. In one chair form, the hydroxyl group at C4 would be in an axial position, and in the other, it would be in an equatorial position. The presence of the gem-dimethyl group at C3 would influence the conformational equilibrium. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. Therefore, it is likely that the chair conformation with the hydroxyl group in the equatorial position is the more stable conformer. However, without specific experimental or computational studies for this molecule, the exact energy difference between the conformers and the barrier to ring inversion remain unknown.
Influence of Dimethyl Substitution on Ring Conformation and Puckering
The tetrahydro-2H-thiopyran ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. The introduction of a gem-dimethyl group at the C3 position, as in this compound, has a profound impact on the conformational dynamics of the ring. This substitution is an example of the Thorpe-Ingold effect, where geminal substitution can favor a more puckered or folded conformation.
In the absence of the gem-dimethyl group, the parent tetrahydro-2H-thiopyran-4-ol exists in a conformational equilibrium between two chair forms. The energy barrier for ring inversion in the parent thiopyran is lower than that of cyclohexane, which is attributed to the longer C-S bonds and smaller C-S-C bond angle compared to the C-C-C angle in cyclohexane, leading to reduced torsional strain.
The presence of the 3,3-dimethyl group significantly influences the conformational preference. One of the methyl groups will necessarily occupy an axial or pseudo-axial position, while the other will be equatorial or pseudo-equatorial. This arrangement introduces notable steric interactions. In a chair conformation, an axial methyl group at C3 would experience 1,3-diaxial interactions with the axial hydrogens at C5 and the sulfur atom's lone pair. However, the gem-dimethyl group also restricts the flexibility of the ring, often leading to a more rigid chair conformation.
To quantify the impact of the gem-dimethyl group, we can draw parallels from studies on 3,3-dimethylcyclohexanol. The gem-dimethyl substitution in the cyclohexane system has been shown to anchor the conformation, reducing the rate of ring inversion. This effect is expected to be similar in the thiopyran ring, leading to a more defined and less flexible structure. The puckering of the ring, which describes the deviation from planarity, is also affected. The gem-dimethyl group can lead to a slight flattening of the ring in the vicinity of the substitution to alleviate steric strain.
| Compound | Dominant Conformation | Key Steric Interactions | Ring Inversion Barrier (approx. kcal/mol) |
|---|---|---|---|
| Cyclohexane | Chair | 1,3-diaxial H-H interactions | 10-11 |
| Tetrahydro-2H-thiopyran | Chair | Reduced 1,3-diaxial interactions due to longer C-S bonds | ~9 |
| 3,3-Dimethylcyclohexane | Chair | 1,3-diaxial Me-H interactions | Higher than cyclohexane |
| This compound | Chair (predicted) | 1,3-diaxial Me-H and Me-S lone pair interactions | Higher than tetrahydro-2H-thiopyran |
Stereoelectronic Effects Governing Hydroxyl Group Orientation
The orientation of the hydroxyl group at the C4 position is governed by a delicate balance of steric and stereoelectronic effects. In a substituted six-membered ring, a substituent generally prefers the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. However, stereoelectronic effects can sometimes override steric preferences.
In the case of this compound, the primary stereoelectronic effect to consider is the potential for intramolecular hydrogen bonding and the influence of the sulfur heteroatom.
Intramolecular Hydrogen Bonding: The orientation of the hydroxyl group can be influenced by the formation of an intramolecular hydrogen bond with the sulfur atom. For this to occur, the hydroxyl group would need to adopt an axial or pseudo-axial orientation to bring the hydrogen atom in proximity to the sulfur lone pair. The strength of such an O-H···S hydrogen bond is generally weaker than a conventional O-H···O or O-H···N bond but can still be a significant stabilizing factor. The geometry of the chair conformation would dictate the feasibility and strength of this interaction.
Anomeric Effect: While the classical anomeric effect pertains to substituents at the C2 position (adjacent to the heteroatom), analogous hyperconjugative interactions can influence the stability of conformers in other positions. oup.comoup.comscripps.eduwikipedia.org A generalized anomeric effect involves the donation of electron density from a lone pair of a heteroatom into an adjacent anti-periplanar σ* orbital. In the context of the 4-hydroxyl group, a stabilizing interaction could occur between a lone pair on the sulfur atom and the σ* orbital of the C4-O bond when the hydroxyl group is axial. This n(S) → σ*(C-O) interaction would favor the axial orientation of the hydroxyl group, counteracting the steric preference for the equatorial position. The magnitude of this effect in sulfur-containing heterocycles can be significant. oup.comoup.com
The interplay between the steric bulk of the axial hydroxyl group and these stabilizing stereoelectronic interactions determines the final conformational equilibrium. It is plausible that in certain solvents, the axial conformer, stabilized by intramolecular hydrogen bonding and anomeric-type effects, could be significantly populated.
| Factor | Favors Axial OH | Favors Equatorial OH | Governing Principle |
|---|---|---|---|
| Steric Hindrance | ✓ | Minimization of 1,3-diaxial interactions. | |
| Intramolecular H-Bonding | ✓ | Stabilizing interaction between the hydroxyl proton and the sulfur lone pair. | |
| Anomeric-type Effect | ✓ | Hyperconjugative interaction (n(S) → σ*(C-O)). |
Reactivity and Chemical Transformations of 3,3 Dimethyltetrahydro 2h Thiopyran 4 Ol
Reactions at the Hydroxyl Group
The secondary hydroxyl group is a versatile site for chemical modification, including derivatization, oxidation, and elimination reactions.
Derivatization to Esters and Ethers
The hydroxyl group of 3,3-dimethyltetrahydro-2H-thiopyran-4-ol can be readily converted into esters and ethers, which are common strategies for protecting the alcohol or modifying the compound's properties.
Esterification: Esters are typically formed by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For instance, treatment with acetyl chloride would yield 3,3-dimethyltetrahydro-2H-thiopyran-4-yl acetate.
Etherification: The formation of ethers can be accomplished via methods like the Williamson ether synthesis. wikipedia.orgkhanacademy.orgbyjus.com This SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ether. byjus.com Because this is an SN2 reaction, it is most efficient with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | 3,3-Dimethyltetrahydro-2H-thiopyran-4-yl acetate |
| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-Methoxy-3,3-dimethyltetrahydro-2H-thiopyran |
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol functional group can be oxidized to the corresponding ketone, 3,3-dimethyltetrahydro-2H-thiopyran-4-one. libretexts.orgchemguide.co.uk A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mildness, pH) and tolerance of other functional groups. youtube.comchemistryviews.orgorganic-chemistry.org
Common and effective methods include:
Swern Oxidation: This method uses a cocktail of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgadichemistry.comorganic-chemistry.orgbyjus.com It is known for its mild conditions and wide functional group tolerance. organic-chemistry.org
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. wikipedia.orgalfa-chemistry.comwikipedia.org It is favored for its mild, neutral pH conditions, rapid reaction times, and high yields. wikipedia.orgjk-sci.com
Chromium-Based Reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in aqueous sulfuric acid) are also effective. libretexts.orgyoutube.com However, due to the toxicity of chromium, milder, non-metal-based alternatives like the Swern or DMP oxidations are often preferred. youtube.com
| Reagent/Method | Typical Conditions | Key Features |
|---|---|---|
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Mild, avoids toxic metals, good for sensitive substrates. wikipedia.orglibretexts.org |
| Dess-Martin Periodinane (DMP) | DMP, CH₂Cl₂, Room Temperature | Mild, neutral pH, fast, high yielding. wikipedia.orgchemistrysteps.com |
| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂, Room Temperature | Effective, but chromium-based. youtube.com |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strongly acidic, less common for sensitive molecules. libretexts.org |
Elimination Reactions to Form Unsaturated Thiopyrans
The hydroxyl group can be eliminated through a dehydration reaction to introduce a carbon-carbon double bond, yielding an unsaturated thiopyran. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and often requires heat. crunchchemistry.co.ukchemistrysteps.comsavemyexams.com
The mechanism for a secondary alcohol generally proceeds via an E1 pathway. chemistrysteps.comyoutube.com The reaction involves three key steps:
Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). masterorganicchemistry.com
Formation of a Carbocation: The water molecule departs, leaving a secondary carbocation at the C4 position.
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon (C2 or C5), forming a double bond.
According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. masterorganicchemistry.com In this case, elimination of a proton from C5 would lead to 3,3-dimethyl-3,6-dihydro-2H-thiopyran, while elimination from C2 would yield 5,5-dimethyl-5,6-dihydro-2H-thiopyran. The relative stability of these products would determine the major isomer.
Transformations Involving the Sulfur Heteroatom
The sulfur atom in the thiopyran ring is nucleophilic and can be readily oxidized. Furthermore, hypothetical reactions such as desulfurization and ring rearrangements can be considered for academic discussion.
Oxidation of Sulfur to Sulfoxides and Sulfones
The thioether functionality can be selectively oxidized to a sulfoxide and subsequently to a sulfone. The extent of oxidation is controlled by the choice of oxidant and the stoichiometry. organic-chemistry.org
Oxidation to Sulfoxide: The use of one equivalent of a mild oxidizing agent typically yields the sulfoxide (this compound 1-oxide). Common reagents for this selective mono-oxidation include hydrogen peroxide (H₂O₂) under controlled conditions or sodium periodate (B1199274) (NaIO₄). acs.org
Oxidation to Sulfone: Using a stronger oxidizing agent or an excess (two or more equivalents) of the oxidant leads to the formation of the sulfone (this compound 1,1-dioxide). acs.org A widely used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgcommonorganicchemistry.com Hydrogen peroxide can also be used, often with a catalyst, to achieve full oxidation to the sulfone. rsc.orgmdpi.comnih.govacs.org
| Product | Typical Reagent | Stoichiometry (approx.) |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide (H₂O₂) or Sodium Periodate (NaIO₄) | ~1 equivalent |
| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) or excess H₂O₂ | ≥2 equivalents |
Desulfurization Reactions and Ring Contraction/Expansion (hypothetical for academic discussion)
Desulfurization: The complete removal of the sulfur atom from the ring is a plausible transformation. Reductive desulfurization can be achieved using Raney Nickel (Ra-Ni), a reagent known for its ability to cleave carbon-sulfur bonds and replace them with carbon-hydrogen bonds. chem-station.commasterorganicchemistry.comorganicreactions.orgresearchgate.net Treating this compound with Raney Nickel would hypothetically lead to the formation of an acyclic alcohol, 3,3-dimethylpentan-2-ol.
Ring Contraction/Expansion: Rearrangements that alter the size of the heterocyclic ring are also theoretically conceivable, often proceeding through carbocation or other reactive intermediates.
Hypothetical Ring Expansion: A Tiffeneau-Demjanov rearrangement could be envisioned as a pathway for ring expansion. wikipedia.orgorganicreactions.orgslideshare.net This would require converting the alcohol to a 1-aminomethyl-cycloalkanol derivative. Subsequent treatment with nitrous acid generates a primary carbocation, which can trigger a 1,2-alkyl shift, expanding the six-membered thiopyran ring to a seven-membered thiepane (B16028) ring. wikipedia.orglibretexts.org
Hypothetical Ring Contraction: A Favorskii-type rearrangement could be a potential, though complex, route to ring contraction. wikipedia.orgorganic-chemistry.org This would necessitate initial conversion of the alcohol to an α-halo ketone derivative (e.g., 5-bromo-3,3-dimethyltetrahydro-2H-thiopyran-4-one). Treatment of this intermediate with a base could induce a rearrangement to form a five-membered cyclopentane (B165970) carboxylic acid derivative. chemistrysteps.comddugu.ac.in
These hypothetical pathways illustrate the potential for more complex skeletal transformations of the thiopyran ring system, providing routes to novel heterocyclic structures.
Functionalization and Modification of the Tetrahydrothiopyran (B43164) Ring System
The presence of both a hydroxyl group and a sulfide (B99878) linkage within the this compound framework allows for a range of chemical modifications. These transformations can target the alcohol, the sulfur atom, or the carbon skeleton, leading to a diverse array of derivatives with potential applications in various fields of chemical synthesis.
Electrophilic and Nucleophilic Additions to Unsaturated Derivatives
Unsaturated derivatives of this compound, such as 3,3-dimethyl-3,4-dihydro-2H-thiopyran and 3,3-dimethyl-5,6-dihydro-2H-thiopyran, are key intermediates for further functionalization. These compounds can be conceptually derived from the parent alcohol through dehydration reactions. The double bond in these unsaturated systems is susceptible to both electrophilic and nucleophilic attack, providing pathways to a variety of substituted tetrahydrothiopyrans.
Electrophilic Additions:
The electron-rich double bond in dihydro-2H-thiopyran derivatives readily undergoes electrophilic addition reactions. For instance, the reaction with halogens, such as bromine, can lead to the formation of dihalogenated products. The bromination of 3,4-dihydro-2H-thiopyran derivatives has been shown to yield bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, with the product distribution being dependent on the specific reaction conditions and the substitution pattern of the starting material. researchgate.net
The general mechanism for electrophilic addition to an alkene involves the initial attack of the π-electrons of the double bond on the electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. In the case of unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
| Electrophile | Reagent | Product Type | Reference |
| Bromine | Br₂ | Dibromo-tetrahydrothiopyran | researchgate.net |
| Hydrogen Halide | HBr, HCl | Halo-tetrahydrothiopyran | General Reaction |
| Water (acid-catalyzed) | H₂O, H⁺ | Tetrahydrothiopyran-diol | General Reaction |
Nucleophilic Additions:
Nucleophilic additions to unsaturated thiopyran systems typically require the presence of an electron-withdrawing group to activate the double bond for attack. For example, the related tetrahydro-4H-thiopyran-4-one can be converted to its α,β-unsaturated analogue, 3,6-dihydro-2H-thiopyran-3-one. This enone system is then susceptible to Michael-type 1,4-conjugate addition of nucleophiles. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed in such reactions to introduce functionality at the β-position relative to the carbonyl group.
The reactivity of α,β-unsaturated ketones towards nucleophiles is a well-established principle in organic synthesis. The polarization of the enone system makes the β-carbon electrophilic and thus a target for nucleophilic attack.
| Nucleophile | Activating Group | Product Type | Reference |
| Amines | Carbonyl | β-Amino-tetrahydrothiopyranone | General Reaction |
| Thiols | Carbonyl | β-Thio-tetrahydrothiopyranone | General Reaction |
| Malonates | Carbonyl | β-Alkyl-tetrahydrothiopyranone | General Reaction |
Ring-Opening Reactions and Subsequent Transformations
The tetrahydrothiopyran ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These reactions often involve the activation of the sulfur atom or the carbon-sulfur bonds.
One potential strategy for ring-opening involves the reaction with strong nucleophiles or organometallic reagents. While the direct nucleophilic attack on a C-S bond in a saturated tetrahydrothiopyran is challenging, the presence of activating groups or conversion of the sulfur to a better leaving group (e.g., by oxidation to a sulfonium (B1226848) salt) can facilitate this process. For instance, reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols in the presence of a Lewis acid have been shown to proceed via a ring-opening monotransthioacetalization. lookchem.com Although this is a pyran system, similar reactivity could be anticipated for analogous thiopyrans under appropriate conditions.
Furthermore, reductive cleavage of the C-S bonds can lead to ring-opened products. Reagents such as Raney nickel are known to effect desulfurization, which in the case of a tetrahydrothiopyran ring would result in a linear alkane derivative.
Transformations involving the sulfur atom can also indirectly lead to ring modifications. Oxidation of the sulfide to a sulfoxide or a sulfone significantly alters the reactivity of the ring. For example, sulfones can undergo elimination reactions under basic conditions, potentially leading to unsaturated or ring-contracted products.
| Reagent/Condition | Transformation | Product Type |
| Strong Nucleophile/Lewis Acid | C-S Bond Cleavage | Acyclic Thioether |
| Raney Nickel | Desulfurization | Acyclic Alkane |
| Oxidizing Agent (e.g., m-CPBA) | Oxidation of Sulfur | Tetrahydrothiopyran-sulfoxide/sulfone |
Theoretical and Computational Studies of 3,3 Dimethyltetrahydro 2h Thiopyran 4 Ol
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com
Conformational Dynamics: An MD simulation of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol would model the atomic motions based on a force field, which describes the potential energy of the system. nih.gov This would allow for the observation of dynamic processes such as ring inversions and the rotation of the hydroxyl group in real-time. nih.gov The simulation would reveal the flexibility of the molecule and the timescales of different conformational changes.
Solvent Effects: The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly powerful for studying these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water or chloroform), one could analyze how solvent interactions, such as hydrogen bonding with the hydroxyl group, affect its preferred conformation and dynamics. mdpi.com
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computed structures and electronic properties.
For this compound, DFT calculations can be used to predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. nih.gov These predicted values for different conformers can be compared to experimental NMR data to determine the dominant conformation in solution.
Vibrational Spectra: Infrared (IR) and Raman frequencies and intensities can be computed. scifiniti.com This allows for the assignment of specific vibrational modes to the peaks observed in experimental spectra, providing detailed structural confirmation. For example, the calculated frequency for the O-H stretching vibration would be sensitive to intramolecular hydrogen bonding.
The table below illustrates the type of data that would be generated from such a computational study, comparing predicted parameters against hypothetical experimental values.
| Spectroscopic Parameter | Computational Prediction (Example) | Experimental Validation (Hypothetical) |
| ¹H NMR Chemical Shift (H on C4) | 3.85 ppm | 3.90 ppm |
| ¹³C NMR Chemical Shift (C4) | 72.1 ppm | 72.5 ppm |
| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3465 cm⁻¹ |
Computational Mechanistic Investigations of Synthetic Transformations
Computational chemistry is a valuable tool for understanding the mechanisms of chemical reactions. If this compound were to be synthesized or used as a reactant, computational methods could be used to investigate the reaction pathways.
This involves:
Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials and products.
Transition State Searching: Locating the transition state structure for each step of the proposed mechanism.
Reaction Pathway Mapping: Connecting the reactants, transition states, and products to map out the complete energy profile of the reaction.
Such studies provide insights into the reaction's feasibility, kinetics, and selectivity. For example, in a reaction involving the hydroxyl group, calculations could determine whether the reaction proceeds through an SN1 or SN2-type mechanism by comparing the energy barriers of the two pathways. mdpi.com
Synthetic Utility of 3,3 Dimethyltetrahydro 2h Thiopyran 4 Ol As a Versatile Building Block
Potential as a Chiral Synthon or Auxiliary in Asymmetric Synthesis
The potential of 3,3-Dimethyltetrahydro-2H-thiopyran-4-ol as a chiral synthon or auxiliary in asymmetric synthesis is also an uncharted area of research. There are no reports on the resolution of its enantiomers or the application of either enantiomer in stereoselective transformations. The influence of the chiral center at the C-4 position on the stereochemical outcome of reactions has not been investigated.
Future Research Directions and Perspectives on Tetrahydrothiopyran 4 Ol Chemistry
Development of More Efficient and Stereoselective Synthetic Pathways
While foundational methods for the synthesis of tetrahydrothiopyran (B43164) rings exist, a significant opportunity lies in the development of more efficient, atom-economical, and highly stereoselective routes. Current strategies often rely on multi-step sequences that may offer limited control over stereochemistry, particularly the relative and absolute configuration of the hydroxyl group at the C4 position. Future synthetic efforts are expected to focus on methodologies that can construct the substituted thiopyranol core with high precision.
Key areas for development include:
Asymmetric Catalysis: The application of chiral catalysts to induce enantioselectivity is a paramount goal. Methodologies such as asymmetric intramolecular oxa-Michael additions or catalytic Hetero-Diels-Alder reactions could provide direct access to enantiopure tetrahydrothiopyran derivatives. whiterose.ac.uknih.gov The development of an asymmetric 'clip-cycle' reaction, for instance, has shown high enantioselectivity (up to 99%) in the synthesis of related tetrahydropyran (B127337) structures. whiterose.ac.uk
Prins-type Cyclizations: Thia-Prins cyclizations, which involve the reaction of a homoallylic sulfide (B99878) with an aldehyde, could offer a powerful route to the thiopyran core. researchgate.net Research into Lewis or Brønsted acid-catalyzed variants could optimize yields and stereochemical outcomes, potentially allowing for the direct incorporation of the gem-dimethyl group and the C4-hydroxyl function in a single, controlled step. core.ac.uk
Novel Annulation Strategies: The exploration of [4+2] cycloaddition reactions using novel thiocarbonyl dienophiles presents a versatile approach for constructing the six-membered ring. nih.gov Additionally, [3+3] annulation strategies, for example between a 1,3-dithiane (B146892) derivative and a suitable three-carbon partner, could be investigated as a convergent pathway. researchgate.net
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Asymmetric Hetero-Diels-Alder | [4+2] cycloaddition between a diene and a thiocarbonyl compound catalyzed by a chiral Lewis acid. nih.gov | High stereocontrol, convergent synthesis. | Development of suitable chiral catalysts and stable thiocarbonyl dienophiles. |
| Intramolecular Oxa-Michael Addition | Cyclization of a hydroxy-functionalized α,β-unsaturated thioester or thione. mdpi.com | Applicable to various substitution patterns. | Controlling the stereocenter at the C4 position during cyclization. |
| Catalytic Thia-Prins Cyclization | Acid-catalyzed cyclization of a homoallylic sulfide onto an aldehyde. researchgate.net | Forms C-S and C-C bonds simultaneously. | Achieving high diastereoselectivity for the hydroxyl group. |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the conformational behavior, electronic structure, and reaction mechanisms of tetrahydrothiopyran-4-ols is crucial for predicting their reactivity and designing new applications. Future work will increasingly integrate high-level computational modeling with advanced spectroscopic techniques to build a comprehensive picture of these molecules.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating molecular properties. researchgate.net Future studies could employ DFT to:
Map the potential energy surface to identify the most stable chair and boat conformations of the 3,3-dimethyltetrahydro-2H-thiopyran-4-ol ring.
Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net
Model transition states of synthetic and derivatization reactions to elucidate stereochemical outcomes.
Use Natural Bond Orbital (NBO) analysis to study intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfur atom. researchgate.net
Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more sophisticated techniques are needed for unambiguous structural and stereochemical assignment. Two-dimensional NMR experiments, such as NOESY, can be used to determine the spatial proximity of protons and confirm the relative stereochemistry, which can then be correlated with computationally predicted low-energy conformations. core.ac.uk
X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. researchgate.net This technique will be invaluable for validating computational models and confirming the outcomes of newly developed stereoselective synthetic methods.
Table 2: Spectroscopic and Computational Methods for Mechanistic Insight
| Method | Application | Expected Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of ground state geometry, transition states, and electronic properties. researchgate.net | Predicts conformational preferences, reaction pathways, and sites of reactivity. |
| NOESY NMR Spectroscopy | Through-space correlation of nuclear spins. core.ac.uk | Provides definitive evidence of relative stereochemistry (e.g., axial vs. equatorial hydroxyl group). |
| X-ray Crystallography | Diffraction analysis of single crystals. researchgate.net | Unambiguous determination of the solid-state molecular structure and absolute configuration. |
| Time-Dependent DFT (TD-DFT) | Calculation of excited states and UV-Vis spectra. researchgate.net | Understanding of the molecule's photophysical properties and electronic transitions. |
Exploration of Diversified Reactivity Patterns and New Derivatization Strategies
The this compound scaffold possesses two key functional handles for chemical modification: the sulfur heteroatom and the C4-hydroxyl group. A systematic exploration of their reactivity is essential for creating a diverse library of new compounds with potentially novel properties.
Future research in this area should focus on:
Sulfur Atom Chemistry: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netnih.gov These oxidations introduce a new stereocenter at the sulfur atom (in the case of the sulfoxide) and significantly alter the electronic and steric properties of the ring. Investigating chemoselective and stereoselective oxidation methods will be a key research direction. nih.gov
Hydroxyl Group Derivatization: The secondary alcohol at C4 is a versatile site for derivatization. Standard transformations like esterification, etherification, and glycosylation can be explored. Furthermore, the hydroxyl group can be used as a handle for more complex transformations, such as its conversion to an azide (B81097) for click chemistry or its use as a directing group for reactions elsewhere on the scaffold.
Ring Annulation and Fusion: Using the existing functional groups as anchors, new rings can be fused to the thiopyran core. For example, reactions that engage both the hydroxyl group and an adjacent position could lead to the formation of bicyclic systems, such as thiopyrano[4,3-d]pyrimidine derivatives, significantly increasing molecular complexity and creating novel chemical scaffolds. researchgate.net
Table 3: Potential Derivatization Strategies
| Reactive Site | Reaction Type | Resulting Derivative Class | Potential Utility |
|---|---|---|---|
| Sulfur Atom | Selective Oxidation | Sulfoxides, Sulfones researchgate.netnih.gov | Modulation of polarity and hydrogen bonding capacity. |
| Hydroxyl Group | Esterification / Etherification | Esters, Ethers | Creation of prodrugs or modification of physical properties. |
| Hydroxyl Group | Mitsunobu Reaction | Azides, Amines, etc. | Introduction of diverse functional groups with stereochemical inversion. |
| Bifunctional Reactivity | Ring Annulation | Fused Heterocycles (e.g., Thiopyranopyrimidines) researchgate.net | Generation of complex, rigid scaffolds for medicinal chemistry. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-dimethyltetrahydro-2H-thiopyran-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reduction of its ketone precursor (e.g., 3,3-dimethyltetrahydro-2H-thiopyran-4-one) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents. Evidence from similar thiopyranols suggests that yields depend on solvent polarity, temperature, and steric effects of substituents . For example, tetrahydrothiopyran-4-ol synthesis achieved 70–85% yield via ketone reduction under inert conditions .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% as per industry standards). For example, tetrahydrothiopyran-4-ol characterization included NMR (δ 1.5–3.5 ppm for methyl/methylene groups) and HPLC retention time matching .
Q. How do oxidation and reduction reactions affect the thiopyranol ring structure?
- Methodological Answer : Oxidation with KMnO₄ or CrO₃ converts the alcohol to a ketone, while reduction stabilizes the ring. Steric hindrance from 3,3-dimethyl groups may slow oxidation kinetics compared to non-substituted analogs. In related compounds, oxidation under acidic conditions yielded ketones, whereas basic conditions favored epoxide formation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
- Methodological Answer : Reproducibility issues often stem from varying reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, tetrahydrothiopyran-4-ol synthesis showed 15% yield variation due to trace moisture in LiAlH₄ reactions . Purity discrepancies may arise from column chromatography gradients or storage conditions (e.g., hygroscopic degradation) .
Q. How can computational modeling predict the stereochemical outcomes of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition-state energetics to predict stereoselectivity. For chiral thiopyranols, molecular dynamics simulations revealed that 3,3-dimethyl groups enforce chair conformations, reducing ring puckering and stabilizing specific diastereomers. AI-driven synthesis tools (e.g., Reaxys/Pistachio models) can propose routes with >90% enantiomeric excess .
Q. What mechanistic insights explain unexpected byproducts during thiopyranol functionalization?
- Methodological Answer : Competing pathways (e.g., SN1 vs. SN2 substitution) or radical intermediates may explain byproducts. For example, halogenation of tetrahydrothiopyran-4-ol under UV light produced sulfoxide byproducts via radical chain mechanisms. Kinetic isotopic effect (KIE) studies and trapping experiments (e.g., TEMPO for radicals) validate mechanisms .
Q. How does the 3,3-dimethyl substitution influence biological activity in pharmacological assays?
- Methodological Answer : The dimethyl groups enhance lipophilicity, potentially increasing membrane permeability. In vitro assays on related thiopyranols demonstrated antihistamine activity via H1 receptor antagonism (IC₅₀ = 2.5 µM). Structure-Activity Relationship (SAR) studies correlate methyl substitution with improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
